5-bromo-7-methyl-1H-indole-3-carboxylic acid
Description
Significance of the Indole (B1671886) Nucleus in Natural Products and Medicinal Chemistry
The indole nucleus, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a privileged scaffold found extensively in nature and medicinal chemistry. chemimpex.comnih.gov Its structural motif is present in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide variety of secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. chemimpex.comnih.gov The unique aromatic and electronic properties of the indole ring allow it to participate in various biological interactions, making it a frequent component of natural products isolated from plants, fungi, and marine organisms. nih.govfrontiersin.org
In medicinal chemistry, the indole scaffold is considered a vital pharmacophore. Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. chemicalbook.com The structural resemblance of the indole ring to various protein structures enables indole-based compounds to act as effective therapeutic agents. acs.org Consequently, numerous drugs approved by the FDA contain this heterocyclic core, highlighting its profound importance in drug discovery and development. researchgate.net
Role of the Carboxylic Acid Moiety in Bioactive Indole Derivatives
The incorporation of a carboxylic acid group, particularly at the 3-position of the indole ring, significantly influences the molecule's biological activity and pharmacokinetic properties. This functional group, typically ionized at physiological pH, can enhance a compound's water solubility and its ability to form hydrogen bonds. These interactions are crucial for binding to biological macromolecules like proteins and enzymes. researchgate.netchemsrc.com
Overview of Substituted Indole-3-Carboxylic Acids as Research Targets
Substituted indole-3-carboxylic acids are a class of compounds that have garnered considerable attention from researchers. By modifying the indole core with various substituents, chemists can systematically alter the molecule's steric, electronic, and lipophilic properties. This modular approach allows for the creation of extensive libraries of compounds for screening against diverse biological targets, leading to the identification of novel therapeutic agents. chemimpex.com
The synthesis of these derivatives is an active area of research, with numerous methods developed to achieve efficient and selective functionalization of the indole ring. researchgate.net Research has shown that substitutions on the benzene portion of the indole, such as halogenation, can significantly enhance biological activity. chemimpex.com These substituted compounds are investigated for a wide range of applications, from anticancer agents that inhibit specific enzymes like EGFR tyrosine kinase to potential treatments for neurological disorders. chemsrc.com
5-bromo-7-methyl-1H-indole-3-carboxylic acid belongs to the family of halogenated and alkyl-substituted indole-3-carboxylic acids. The presence of a bromine atom at the C5-position and a methyl group at the C7-position is expected to confer specific properties. Halogenation, particularly with bromine at the 5-position, is a common strategy in medicinal chemistry to enhance the binding affinity and metabolic stability of a drug candidate. chemimpex.com The methyl group at the 7-position can influence the molecule's conformation and interaction with its biological target.
While detailed research on this compound itself is not extensively documented in publicly available literature, its precursor, 5-bromo-7-methylindole, has been synthesized. The synthesis of the final carboxylic acid would typically proceed from this intermediate, likely through a formylation reaction followed by oxidation. Given the established biological significance of related compounds like 5-bromo-1H-indole-3-carboxylic acid, the target molecule represents a compound of interest for further investigation in drug discovery programs. chemimpex.com
To provide context, the known properties of the closely related compound 5-Bromo-1H-indole-3-carboxylic acid are presented in the table below. These properties are expected to be similar to those of the 7-methyl derivative.
| Property | Value |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| Appearance | White to pink powder |
| Purity | ≥ 98% (HPLC) |
| CAS Number | 10406-06-1 |
| Storage Conditions | 0-8 °C |
Data for 5-Bromo-1H-indole-3-carboxylic acid, a closely related analogue. chemimpex.com
The history of indole chemistry is rich and dates back to the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole molecule from oxindole. nih.govacs.org Interest in the indole scaffold intensified in the 1930s upon the discovery that it forms the core of many important alkaloids, such as tryptophan and auxins. nih.gov
This foundational work paved the way for the discovery and synthesis of thousands of indole derivatives. Classical synthetic methods like the Fischer indole synthesis have been cornerstones of this research for over a century. acs.org Over the decades, academic research has continuously expanded the chemical toolbox for modifying the indole ring, leading to breakthroughs in understanding its role in biological systems and the development of life-saving medicines. chemicalbook.com The exploration of substituted indoles remains a vibrant and active field of study today. acs.org
Strategies for the Construction of the 5-Bromo-7-methyl-1H-indole Core
The formation of the central 5-bromo-7-methyl-1H-indole scaffold is a critical phase in the synthesis. This process requires precise control over the placement of the bromine and methyl substituents on the indole ring.
Approaches to 5-Bromo-7-methylindole Synthesis
A key intermediate in the synthesis of the target compound is 5-bromo-7-methylindole. One documented synthetic route to this intermediate starts from 4-bromo-2-methylaniline. This approach involves a three-step sequence: iodination, followed by a Sonogashira coupling reaction, and finally a ring-closing reaction to form the indole structure. This method has been shown to produce 5-bromo-7-methylindole in good yield. google.com Alternative, longer routes have also been reported, but they often suffer from drawbacks such as high costs, complex post-reaction workup, and lower yields, making them less suitable for large-scale production. google.com
Regioselective Introduction of Bromine and Methyl Groups
The precise placement of the bromine and methyl groups on the indole ring is crucial for the synthesis of the desired isomer. The starting material, 4-bromo-2-methylaniline, already contains the precursors for the 5-bromo and 7-methyl substitutions in the final indole product. The challenge lies in the regioselective formation of the indole ring to ensure the correct arrangement of these substituents.
Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents on the ring. For instance, the bromination of 3-methylindoles can be directed to either the C2 position or the C3 alkyl group by carefully selecting the N1 protecting group and reaction conditions. nih.gov Similarly, the regioselective bromination of other substituted indoles and related heterocycles has been achieved using various brominating agents like N-bromosuccinimide (NBS). mdpi.comnih.govresearchgate.net
Optimization of Ring-Closure Reactions for Substituted Indoles
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. thermofisher.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine with an aldehyde or ketone. thermofisher.comnih.gov The efficiency and regioselectivity of the Fischer indole synthesis can be influenced by several factors, including the nature of the substituents on the arylhydrazine and the carbonyl compound, the choice of acid catalyst, and the reaction temperature. thermofisher.comnih.govorganic-chemistry.org
For the synthesis of 5-bromo-7-methylindole, the Fischer indole synthesis could potentially be employed using a 4-bromo-2-methylphenylhydrazine derivative. The optimization of this ring-closure reaction would be crucial to maximize the yield of the desired indole isomer. rsc.org Modern variations of the Fischer indole synthesis, including one-pot, three-component protocols and microwave-assisted methods, have been developed to improve reaction times and yields. rsc.org
Methods for C3-Carboxylation of Indole Scaffolds
Once the 5-bromo-7-methyl-1H-indole core is synthesized, the next step is the introduction of a carboxylic acid group at the C3 position. This is a common functionalization reaction for indoles, and several methods are available.
Vilsmeier-Haack Reaction and Subsequent Oxidation
A widely used method for introducing a formyl group (-CHO) at the C3 position of indoles is the Vilsmeier-Haack reaction. ijpcbs.com This reaction typically employs a Vilsmeier reagent, which is generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). ijpcbs.comresearchgate.net The resulting indole-3-carboxaldehyde can then be easily oxidized to the corresponding carboxylic acid. wikipedia.orgresearchgate.netnih.govnih.gov
Recent advancements in the Vilsmeier-Haack reaction include the development of catalytic versions, which offer milder reaction conditions and broader substrate scope. orgsyn.orgorgsyn.orgacs.org These catalytic methods have been successfully applied to the formylation of various substituted indoles. orgsyn.orgorgsyn.orgacs.org
The oxidation of the intermediate indole-3-carboxaldehyde to indole-3-carboxylic acid is a straightforward transformation. wikipedia.org Various oxidizing agents can be used for this purpose.
| Reaction | Reagents | Product | Key Features |
| Vilsmeier-Haack Formylation | POCl3, DMF | Indole-3-carboxaldehyde | Efficient C3-formylation of electron-rich indoles. |
| Oxidation | Various oxidizing agents | Indole-3-carboxylic acid | Converts the aldehyde to a carboxylic acid. |
Direct Carboxylation Approaches
Direct carboxylation methods offer a more direct route to indole-3-carboxylic acids, avoiding the need for a separate oxidation step. While less common than the Vilsmeier-Haack approach for indoles, direct carboxylation techniques have been developed for other heterocyclic systems. For example, the direct carboxylation of 5-bromoindazole has been achieved by heating it with anhydrous potassium carbonate under a carbon dioxide atmosphere. guidechem.com
Research into the direct C3-functionalization of indoles is an active area. chemrxiv.orgchemrxiv.org Palladium-catalyzed C-H functionalization reactions have been explored for the direct arylation of indoles at the C2 and C4 positions, sometimes involving the use of a directing group at the C3 position. nih.govacs.org While direct C3-carboxylation of indoles remains a challenge, ongoing research into C-H activation and functionalization may provide new and more efficient methods in the future.
An Exploration of the Synthesis and Derivatization of this compound
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities. The specific compound, this compound, serves as a valuable intermediate, offering multiple points for chemical modification. This article delves into the synthetic methodologies for creating the indole-3-carboxylic acid core and explores various strategies for derivatizing the parent molecule to generate a library of novel compounds.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-6(11)3-7-8(10(13)14)4-12-9(5)7/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHZJFCBYJFZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257223 | |
| Record name | 5-Bromo-7-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23609-28-1 | |
| Record name | 5-Bromo-7-methyl-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23609-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 5 Bromo 7 Methyl 1h Indole 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety at the C3 position of the indole (B1671886) ring is a versatile functional group that can undergo a variety of chemical transformations. These reactions are crucial for the derivatization of the parent molecule to generate analogues with modified biological activities or material properties.
Decarboxylation Pathways
The decarboxylation of indole-3-carboxylic acids, which involves the removal of the carboxyl group as carbon dioxide, is a common transformation to yield the corresponding indole. While specific studies on the decarboxylation of 5-bromo-7-methyl-1H-indole-3-carboxylic acid are not extensively documented, the reactivity can be inferred from studies on analogous indole-3-carboxylic acids.
Decarboxylation of indole-3-carboxylic acids can be achieved under thermal conditions, often requiring high temperatures. The reaction is frequently facilitated by the presence of a catalyst. For instance, copper-based catalysts have been traditionally used in quinoline (B57606) at elevated temperatures to promote decarboxylation. cdnsciencepub.comgoogle.com More contemporary, metal-free conditions have also been developed, utilizing basic conditions with reagents like potassium carbonate in a suitable solvent. researchgate.net Acid-catalyzed decarboxylation is another viable pathway, proceeding through an A–SE2 mechanism involving a zwitterionic intermediate. rsc.org
The presence of the electron-withdrawing bromine atom at the 5-position and the electron-donating methyl group at the 7-position on the indole ring of the title compound would likely influence the rate and conditions required for decarboxylation compared to the unsubstituted indole-3-carboxylic acid.
Table 1: General Conditions for Decarboxylation of Indole-3-Carboxylic Acids
| Method | Reagents/Conditions | Typical Yield | Reference |
|---|---|---|---|
| Thermal | Heating above melting point | Variable | researchgate.net |
| Catalytic | Copper salt in quinoline | Good | cdnsciencepub.com |
| Metal-Free Basic | K₂CO₃ in acetonitrile (B52724) | Good to Excellent | researchgate.net |
| Acid-Catalyzed | H₂O/D₂O, 25 °C | - | rsc.org |
Condensation and Coupling Reactions
The carboxylic acid group of this compound is readily amenable to condensation and coupling reactions to form esters and amides. These reactions are fundamental in peptide synthesis and the creation of ester-based prodrugs.
Esterification: The formation of esters from indole-3-carboxylic acids can be achieved through standard acid-catalyzed esterification with an alcohol or by using coupling agents. For example, the synthesis of indole-3-carboxylic acid esters has been accomplished via palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters. acs.org A flow chemistry approach has also been described for the synthesis of indole-3-carboxylic esters. beilstein-journals.orgnih.gov
Amide Bond Formation: The coupling of carboxylic acids with amines to form amides is a cornerstone of organic synthesis. For indole-3-carboxylic acids, this is typically achieved using a variety of coupling reagents to activate the carboxylic acid. Commonly used coupling agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netnih.govpeptide.com Other modern coupling reagents are also available, offering various advantages in terms of reaction conditions and purification. google.com The synthesis of a series of indole-3-carboxylic acid derivatives of amino acids and peptides has been reported using DCC as the coupling reagent. researchgate.net
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (Optional) | Typical Solvent | Reference |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Dichloromethane, DMF | nih.gov |
| DIC (Diisopropylcarbodiimide) | - | Dichloromethane, DMF | peptide.com |
| HBTU/TBTU | HOBt | DMF | peptide.com |
| PyAOP | - | DMF | peptide.com |
Reduction and Oxidation Reactions
Reduction: The carboxylic acid functional group can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-5-bromo-7-methyl-1H-indole. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). It is important to note that the indole ring itself is generally resistant to reduction by nucleophilic reducing agents like LiAlH₄ or sodium borohydride (B1222165) (NaBH₄). bhu.ac.in However, reduction of the heterocyclic ring of the indole nucleus can be achieved under acidic conditions with reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid to yield indolines. bhu.ac.in
Oxidation: The indole nucleus is electron-rich and susceptible to oxidation. wikipedia.org Oxidation can occur at the C2 or C3 position of the indole ring. Simple oxidants like N-bromosuccinimide can selectively oxidize indole to oxindole. wikipedia.org The oxidation of indoles can also lead to the formation of 2-oxindoles, and regioselective methods have been developed for this purpose. rsc.org Cytochrome P450 enzymes are also known to oxidize indole to various products, including indoxyl (3-hydroxyindole), oxindole, and isatin. nih.gov The carboxylic acid group at C3 in the title compound would likely influence the regioselectivity of oxidation of the indole ring. Furthermore, the carboxylic acid itself is generally resistant to further oxidation under mild conditions.
Reactivity of the Indole Nitrogen (N1-H)
The nitrogen atom of the indole ring possesses a lone pair of electrons and an associated proton (N1-H), which dictates its acidic and nucleophilic properties.
Protonation and Deprotonation Behavior
The indole N1-H is weakly acidic, with a pKa value of approximately 16-17 in water. wikipedia.org This allows for its deprotonation by strong bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide to form the corresponding indole anion. bhu.ac.in This anion is a potent nucleophile and can participate in various substitution reactions. The acidity of the N1-H proton can be influenced by substituents on the indole ring. The presence of the electron-withdrawing bromo group at the 5-position would be expected to increase the acidity of the N1-H, while the electron-donating methyl group at the 7-position would have a slight acid-weakening effect.
Indole is a very weak base, with the pKa of its conjugate acid being around -3.5. bhu.ac.in Protonation predominantly occurs at the C3 position to form the thermodynamically more stable 3H-indolium cation, rather than at the nitrogen atom. bhu.ac.in
Alkylation and Acylation Reactions at N1
N-Alkylation: The deprotonated indole anion readily reacts with alkyl halides in an SN2 reaction to yield N-alkylated indoles. youtube.com The regioselectivity of alkylation (N1 vs. C3) can sometimes be an issue, but N-alkylation is often favored, especially when the C3 position is sterically hindered or when using polar aprotic solvents. Enantioselective methods for the N-alkylation of indoles have also been developed. nih.govnih.govmdpi.comchemrxiv.org For instance, the N-alkylation of 5-bromoindole (B119039) has been reported with good yields. nih.gov
N-Acylation: The N-acylation of indoles is a common method for protecting the indole nitrogen or for synthesizing biologically active N-acylindoles. nih.govnih.govbohrium.com This transformation is typically achieved by reacting the indole with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.govthieme-connect.com Direct acylation with carboxylic acids using coupling agents like DCC is also an effective method, particularly for indoles bearing electron-withdrawing groups. thieme-connect.com A highly chemoselective N-acylation of indoles using thioesters as a stable acyl source has also been reported. nih.govbohrium.com
Table 3: Reagents for N-Alkylation and N-Acylation of Indoles
| Reaction | Reagents | Base | Solvent | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | NaH, n-BuLi | DMF, THF | youtube.com |
| N-Acylation | Acyl Chloride/Anhydride | NaH, K₂CO₃ | DMF, CH₂Cl₂ | nih.govthieme-connect.com |
| N-Acylation | Carboxylic Acid | DCC/DMAP | CH₂Cl₂ | thieme-connect.com |
| N-Acylation | Thioester | Cs₂CO₃ | Xylene | nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution, with the C3 position being the most reactive site. niscpr.res.in However, in this compound, this position is occupied by a carboxyl group. Consequently, electrophilic attack is directed to other positions on the indole scaffold, governed by the electronic effects of the existing substituents. Nucleophilic aromatic substitution is less common for the indole core itself unless it is activated by strongly electron-withdrawing groups or proceeds via a metal-catalyzed pathway.
The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the interplay of the directing effects of the N-H proton, the C3-carboxylic acid, the C5-bromo group, and the C7-methyl group.
Indole N-H: The lone pair of electrons on the nitrogen atom makes the indole ring π-excessive. This strongly activates the ring towards electrophiles, primarily directing them to the C3 position.
7-Methyl Group: The methyl group is an electron-donating group that activates the benzene (B151609) portion of the indole ring through a positive inductive effect and hyperconjugation. libretexts.org It is an ortho, para-director. In this case, it directs incoming electrophiles towards the C6 position (ortho) and the C5 position (para, which is already substituted).
5-Bromo Group: Halogens like bromine are deactivating due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.org Despite being deactivators, they are ortho, para-directors. The bromine at C5 will direct incoming electrophiles to the C4 and C6 positions. libretexts.org
| Substituent | Position | Electronic Effect | Directing Influence |
| -COOH | C3 | Deactivating (electron-withdrawing) | Meta-directing (relative to C3) |
| -Br | C5 | Deactivating (inductive) but resonance donating | Ortho, Para-directing (to C4, C6) |
| -CH₃ | C7 | Activating (electron-donating) | Ortho, Para-directing (to C6, C5) |
With the C3 position blocked, synthetic transformations are directed to other sites on the indole nucleus.
C2 Position: Functionalization at the C2 position of indole-3-carboxylic acids can occur under specific conditions, often involving metal catalysis. For instance, palladium-catalyzed C-H arylation of indole-3-carboxylic acid has been shown to result in decarboxylation followed by the formation of C2-arylated indoles. nih.gov This indicates a potential pathway for introducing substituents at C2, albeit with the loss of the carboxylic acid functionality.
C4 and C6 Positions: These positions on the benzenoid ring are the primary targets for electrophilic substitution. Studies on related substituted indoles have demonstrated that reactions such as nitration and aminomethylation can be directed to these positions. niscpr.res.in For this compound, the C6 position is particularly susceptible to electrophilic attack due to the combined directing effects of the 5-bromo and 7-methyl groups. libretexts.org Functionalization at the more sterically hindered C4 position is also possible. The remote functionalization of indole at the C6 position, which can be challenging, has been achieved using Brønsted acid catalysis with specific reagents like β,γ-unsaturated α-ketoesters on 2,3-disubstituted indoles. nih.govfrontiersin.org
Metal-Catalyzed Transformations for Advanced Derivatization
The bromine atom at the C5 position serves as a versatile handle for a variety of powerful metal-catalyzed cross-coupling reactions, enabling the introduction of complex carbon and heteroatom substituents.
Palladium-catalyzed cross-coupling reactions are fundamental tools for modifying aryl halides. The C5-bromo moiety of this compound is an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the C5 position of the indole and an organoboron compound, typically a boronic acid or ester. organic-chemistry.orglibretexts.org It is widely used to synthesize biaryl and aryl-heteroaryl structures. nih.gov The reaction is tolerant of many functional groups, and protocols for the Suzuki coupling of 5-bromoindoles, even in aqueous media without N-protection, have been developed. researchgate.netrsc.org
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product Type | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 5-Heteroarylindoles | nih.gov |
| Pd(PPh₃)₄ | Na₂CO₃ | Water | 120 (Microwave) | 5,7-Diarylindoles (from dibromoindole) | rsc.org |
| Pd Nanoparticles | - | Aqueous Media | 37 | 5-Arylindoles | researchgate.net |
Sonogashira Coupling: This reaction couples the C5-bromo position with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding 5-alkynylindole derivatives. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology has been successfully applied to 5-bromoindoles to create elaborated structures for various applications. thieme-connect.deresearchgate.net
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Product Type | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | DMF | 70 | 5-Alkynylindoles | thieme-connect.de |
| Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Dioxane / H₂O | 100 (Microwave) | 5-Alkynylindoles (on peptides) | researchgate.net |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C5-bromo position with an alkene to form a new C-C bond, typically with trans selectivity. organic-chemistry.orgmdpi.com This reaction is a powerful method for the vinylation of aryl halides. Intramolecular versions of the Heck reaction are also widely used to construct new ring systems fused to the indole core. rsc.orgacs.org
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product Type | Reference |
| Pd(OAc)₂ | DABCO | DMF | - | Intramolecular cyclization product | rsc.org |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | Intramolecular cyclization product | acs.org |
| Pd(L-proline)₂ | - | Water | - (Microwave) | 5-Vinylindoles | organic-chemistry.org |
Direct C-H activation has emerged as a step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. nih.gov For the indole scaffold, C-H activation can be directed to various positions.
The carboxylic acid at C3 can itself act as a directing group, though this often facilitates decarboxylative functionalization at the C2 position. nih.gov To achieve functionalization at other sites, such as C4 or C7, a directing group is typically installed on the indole nitrogen. For this compound, C-H activation could potentially be targeted at the C2, C4, or C6 positions. Ruthenium-catalyzed C-H arylation has been shown to selectively functionalize the C7 position of 6-indole carboxylic acids and the C4/C6 positions of 5-indole carboxylic acids. nih.gov The development of chiral carboxylic acids as ligands has also enabled enantioselective C-H functionalization reactions in combination with achiral metal catalysts. snnu.edu.cn
Visible-light photoredox catalysis offers a mild and efficient platform for generating radical intermediates, enabling novel transformations in organic synthesis. nih.gov This technology has been successfully applied to the functionalization of indoles. Photoredox catalysis can be merged with transition metal catalysis (e.g., nickel or palladium) to achieve C-H functionalization under exceptionally mild conditions. beilstein-journals.orgbeilstein-journals.org For instance, the dual catalytic system of an iridium photocatalyst and a palladium catalyst has been used for the C2-acylation of indoles at room temperature. beilstein-journals.org
Furthermore, gold-based photocatalysts have been employed to reduce unactivated bromoalkanes and bromoarenes, generating carbon-centered radicals that can then add to the indole ring. nih.gov This approach provides a mild alternative to traditional radical generation methods. nih.gov For this compound, photoredox-mediated pathways could potentially be exploited for decarboxylative functionalization or for reactions involving the C-Br bond, expanding the synthetic toolbox for modifying this indole scaffold. rsc.org
Structure Activity Relationship Sar Investigations of 5 Bromo 7 Methyl 1h Indole 3 Carboxylic Acid Derivatives
Influence of Bromine Substitution at C5 on Biological Activities
The introduction of a bromine atom at the C5 position of the indole (B1671886) ring is a key modification that significantly influences the biological profile of 5-bromo-7-methyl-1H-indole-3-carboxylic acid derivatives. Halogenation, and particularly bromination, is a common strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. The bromine atom, owing to its electron-withdrawing nature and lipophilicity, can modulate several key parameters that govern a drug's efficacy.
Research on various indole-based compounds has demonstrated that the presence of a bromine atom at the C5 position can lead to enhanced biological activities, including anticancer and antiviral properties. For instance, certain 5-bromoindole (B119039) derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. In these studies, the bromine atom is thought to contribute to improved binding affinity within the receptor's active site, potentially through favorable hydrophobic interactions or by altering the electronic properties of the indole ring system.
Furthermore, in the context of antiviral research, a derivative of 6-bromo-5-methoxy-1-methyl-indole-3-carboxylic acid has shown promising activity against SARS-CoV-2. While not the exact compound of focus, this finding suggests that the bromo-substitution on the indole core can be a critical determinant for antiviral efficacy. The lipophilic character of bromine can also enhance the ability of the molecule to cross cellular membranes, thereby increasing its bioavailability and intracellular concentration.
The following table summarizes the observed biological activities of some 5-bromo-indole derivatives, highlighting the diverse therapeutic areas where this substitution has proven beneficial.
| Compound Class | Biological Activity |
| 5-Bromoindole-2-carboxylic acid derivatives | Anticancer (EGFR inhibitors) |
| 6-Bromo-5-methoxy-1-methyl-indole-3-carboxylic acid derivative | Antiviral (anti-SARS-CoV-2) |
Impact of the Methyl Group at C7 on Molecular Interactions
The methyl group at the C7 position of the indole nucleus in this compound also plays a crucial role in defining its molecular interactions and, consequently, its biological activity. The introduction of a methyl group can have both steric and electronic effects that influence how the molecule binds to its biological target.
From a steric perspective, the methyl group at C7 can serve to orient the molecule within a binding pocket, creating favorable van der Waals interactions with hydrophobic residues of the target protein. This can lead to an increase in binding affinity and selectivity. The position of the methyl group at C7 is particularly interesting as it can influence the conformation of substituents at the N1 position, which is often a key site for modification in indole-based drug candidates.
Electronically, the methyl group is a weak electron-donating group. This can subtly alter the electron density of the indole ring system, which may in turn affect its ability to participate in crucial interactions such as pi-stacking with aromatic amino acid residues in the target protein.
While direct studies on the C7-methyl group of this compound are limited, research on other 7-methyl-indole derivatives has shown that this substitution can be critical for activity. For example, in some classes of compounds, the presence of a methyl group at C7 has been linked to enhanced potency and selectivity for specific receptors.
Significance of the Carboxylic Acid Group at C3 for Target Binding
The carboxylic acid group at the C3 position is a highly significant functional group that often acts as a key pharmacophore in indole-3-carboxylic acid derivatives, mediating critical interactions with biological targets. This functional group is ionizable at physiological pH, allowing it to form strong ionic bonds or salt bridges with positively charged residues, such as arginine or lysine, within a protein's active site.
Beyond electrostatic interactions, the carboxylic acid moiety is an excellent hydrogen bond donor and acceptor. The carbonyl oxygen and the hydroxyl group can participate in a network of hydrogen bonds with the backbone or side-chain residues of the target protein, which can significantly contribute to the binding affinity and specificity of the molecule.
The importance of the C3-carboxylic acid has been demonstrated in numerous studies of indole derivatives targeting a wide range of proteins. For instance, in the development of inhibitors for certain enzymes, the carboxylic acid group has been shown to be essential for anchoring the molecule in the active site and orienting it for optimal interaction with key catalytic residues.
The planarity of the indole ring, in conjunction with the projecting carboxylic acid group, provides a rigid scaffold from which this key interacting group can be precisely positioned. The following table illustrates the types of interactions the C3-carboxylic acid group can engage in, which are crucial for target binding.
| Interaction Type | Interacting Partner in Target Protein |
| Ionic Bonding (Salt Bridge) | Positively charged amino acids (e.g., Arginine, Lysine) |
| Hydrogen Bond Donor | Hydrogen bond acceptor groups on amino acid side chains or backbone |
| Hydrogen Bond Acceptor | Hydrogen bond donor groups on amino acid side chains or backbone |
Effects of N1-Substitutions on Receptor Affinity and Selectivity
Introducing alkyl or aryl groups at the N1 position can explore additional binding pockets within the receptor, leading to enhanced affinity. The size and nature of these substituents are critical. For example, studies on other indole derivatives have shown that small alkyl groups may be well-tolerated and can increase potency, while larger, bulkier groups might lead to steric clashes and a decrease in activity. The optimal size of the N1-substituent is often target-dependent.
Furthermore, the N1-substituent can modulate the electronic properties of the indole ring and influence the orientation of the entire molecule within the binding site. This can be a key factor in achieving selectivity for a particular receptor subtype over others. For instance, introducing a substituent that can form a specific hydrogen bond or a hydrophobic interaction that is unique to the target receptor can significantly enhance selectivity.
The presence of a hydrogen atom at the N1 position (an unsubstituted indole) allows the N-H group to act as a hydrogen bond donor, which can be a critical interaction for binding to some receptors. In contrast, N-alkylation removes this hydrogen bond donor capability but introduces the potential for other types of interactions. The choice between a free N-H and an N-substituted derivative is therefore a crucial consideration in the design of new analogs.
Systematic Exploration of Substituent Effects at Other Ring Positions (C2, C4, C6)
A systematic exploration of substituent effects at the remaining positions of the indole ring—C2, C4, and C6—is essential for a comprehensive understanding of the SAR of this compound derivatives. Modifications at these positions can fine-tune the electronic and steric properties of the molecule, leading to optimized biological activity.
The following table provides a hypothetical summary of the potential effects of different types of substituents at these positions, based on general principles of medicinal chemistry.
| Position | Substituent Type | Potential Effects on Activity |
| C2 | Small Alkyl/Aryl | Steric influence on C3-substituent, interaction with hydrophobic pockets |
| C4 | Electron-donating/withdrawing | Modulation of ring electronics, potential for new hydrogen bonds or polar interactions |
| C6 | Electron-donating/withdrawing | Alteration of overall lipophilicity and electronic properties, interaction with specific receptor sub-sites |
Stereochemical Aspects of Indole-3-Carboxylic Acid Derivatives and SAR
While this compound itself is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. Stereochemistry plays a critical role in the interaction of a drug molecule with its biological target, as receptors and enzymes are themselves chiral entities.
If a substituent introduced at any position on the indole ring or on a side chain creates a chiral center, the resulting enantiomers or diastereomers may exhibit significant differences in their binding affinity, efficacy, and even their metabolic profiles. One enantiomer may fit perfectly into the binding site of a receptor, leading to a potent biological response, while the other enantiomer may bind with much lower affinity or not at all.
For example, if an alkyl chain with a chiral center is attached to the N1 position, the (R)- and (S)-enantiomers could orient the rest of the molecule differently within the binding pocket. This differential binding can be attributed to the specific three-dimensional arrangement of atoms that allows for optimal interactions with the chiral environment of the target protein.
Therefore, when designing and synthesizing new derivatives of this compound that contain stereocenters, it is crucial to separate and individually test the different stereoisomers to fully elucidate the SAR and identify the most active and selective isomer.
Design Principles for Optimized Indole-Based Probes and Modulators
Based on the SAR investigations of this compound and its derivatives, several key design principles emerge for the development of optimized indole-based probes and modulators. These principles provide a rational framework for the design of new compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties.
Strategic Halogenation: The presence of a bromine atom at the C5 position appears to be a favorable feature for enhancing biological activity. Future designs should consider retaining this feature or exploring other halogen substitutions at this position to fine-tune lipophilicity and electronic properties.
Modulation of the C7-Substituent: The methyl group at C7 offers a handle for steric and electronic modulation. Exploring other small alkyl or even polar substituents at this position could lead to improved interactions within the target binding site.
Conservation of the C3-Carboxylic Acid or Bioisosteric Replacement: The C3-carboxylic acid is a critical pharmacophore for target binding. While its retention is often crucial, in cases where improved pharmacokinetic properties are desired, its replacement with a suitable bioisostere (e.g., a tetrazole or a hydroxamic acid) that can mimic its key interactions should be considered.
Systematic N1-Substitution: The N1 position is a prime site for introducing diversity and exploring additional binding interactions. A systematic variation of alkyl and aryl substituents at this position is a key strategy for optimizing affinity and selectivity.
Consideration of Stereochemistry: If chiral centers are introduced, the synthesis of single enantiomers and their individual biological evaluation is essential to identify the most active stereoisomer.
By applying these design principles, it is possible to rationally design and synthesize new derivatives of this compound with improved therapeutic potential.
Mechanistic Investigations of Biological Interactions in Research Models Excluding Clinical Data
Elucidation of Molecular Targets and Pathways
The 5-bromo-indole core structure is a versatile scaffold that has been incorporated into various molecules to probe their interactions with key biological targets, including enzymes and receptors.
Derivatives of 5-bromo-indole have been primarily investigated for their potential as enzyme inhibitors, particularly in the context of cancer research. The epidermal growth factor receptor (EGFR) tyrosine kinase is a significant target.
Research has demonstrated that novel synthetic derivatives of 5-bromoindole-2-carboxylic acid can function as EGFR tyrosine kinase inhibitors. researchgate.netnih.gov Molecular docking analyses predicted that certain derivatives, such as compounds designated 3a, 3b, and 3f, exhibited strong binding energies to the EGFR tyrosine kinase domain. researchgate.netnih.gov These findings suggest that the 5-bromo-indole structure can serve as a foundational element for designing agents that target EGFR, an enzyme often deregulated in various cancers. researchgate.netnih.govreactionbiology.com The inhibition of EGFR tyrosine kinase activity by these compounds is a key mechanism behind their observed anti-cancer effects. researchgate.netnih.gov
The indole-3-carboxylic acid framework, a core component of the target molecule, is known to interact with several receptor systems.
Angiotensin II Receptor (AT1R): Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as antagonists for the angiotensin II receptor 1 (AT1R). nih.gov Radioligand binding studies confirmed that these compounds exhibit a high nanomolar affinity for the AT1 receptor, comparable to established pharmaceuticals like losartan. nih.gov This suggests that the indole (B1671886) core can be effectively modified to block the AT1 receptor, which plays a crucial role in blood pressure regulation. nih.govebi.ac.uk
Auxin Receptor TIR1: The indole-3-carboxylic acid structure is closely related to indole-3-acetic acid (IAA), a natural auxin phytohormone. Research into this area has explored indole-3-carboxylic acid derivatives as potential antagonists of the auxin receptor TRANSPORT INHIBITOR RESPONSE 1 (TIR1). frontiersin.org Auxin functions by acting as a "molecular glue" between TIR1 and Aux/IAA transcriptional repressor proteins, leading to the degradation of the latter and subsequent gene expression. nih.govnih.gov Antagonists based on the indole scaffold can block the formation of this critical TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression in plants. researchgate.net
The interactions of bromo-indole derivatives extend to other critical cellular proteins. Molecular docking studies have been employed to predict and analyze these interactions. For instance, 5-Bromo-indole-3-carboxaldehyde was studied for its potential interaction with the p53 tumor suppressor protein, a key regulator of cell growth and apoptosis. nih.gov In other research, tricyclic 2-indole carboxylic acid derivatives were identified as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein from the Bcl-2 family that is often overexpressed in cancers. nih.gov These inhibitors bind with high affinity to Mcl-1, demonstrating the potential of the indole scaffold to disrupt protein-protein interactions involved in cell survival pathways. nih.gov
Cellular Response Analysis in In Vitro Systems
The molecular interactions of 5-bromo-indole derivatives translate into measurable effects on cellular behavior, particularly in cancer cell lines.
A significant body of research has evaluated the antiproliferative activity of various 5-bromo-indole analogs against a range of human cancer cell lines. Derivatives of 5-bromo-7-azaindolin-2-one and 5-bromoindole-2-carboxylic acid have demonstrated potent activity against liver cancer (HepG2), lung cancer (A549), and breast cancer (MCF-7) cells. researchgate.netnih.govmdpi.comnih.gov
One study on 5-bromo-7-azaindolin-2-one derivatives found that several compounds exhibited broad-spectrum antitumor potency, with the most active compound, 23p, showing significantly lower IC₅₀ values against HepG2 and A549 cells compared to the reference drug Sunitinib. mdpi.comnih.gov Similarly, novel 5-bromoindole-2-carboxylic acid derivatives were found to decrease cell growth across HepG2, A549, and MCF-7 cell lines, with a compound designated 3a being identified as particularly powerful. researchgate.netnih.gov Other studies on different indole derivatives have also confirmed cytotoxic effects against MCF-7 breast cancer cells. nih.govresearchgate.net
| Compound Class | Derivative | HepG2 | A549 | MCF-7 | Reference |
|---|---|---|---|---|---|
| 5-bromo-7-azaindolin-2-one | 23p | 2.357 | 3.012 | - | mdpi.comnih.gov |
| 5-bromo-7-azaindolin-2-one | 23c | - | 3.103 | - | mdpi.comnih.gov |
| 5-bromoindole-2-carboxylic acid | 3a | Active | Active | Active | researchgate.netnih.gov |
| 5-hydroxyindole-3-carboxylic acid ester | 5d | - | - | 4.7 | brieflands.com |
The antiproliferative effects of these compounds are often mediated by the modulation of fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle.
Apoptosis: The inhibition of EGFR tyrosine kinase by a 5-bromoindole-2-carboxylic acid derivative (compound 3a) was shown to result in the activation of apoptosis. researchgate.netnih.gov The mechanism of apoptosis induction by indole derivatives can involve the inhibition of anti-apoptotic proteins like survivin, which in turn allows caspase cascades to proceed, leading to cell death. brieflands.commdpi.com Studies on other synthetic indole compounds confirm their ability to induce apoptosis in breast cancer cells, characterized by hallmarks such as cytochrome c release and caspase activation. mdpi.com
Cell Cycle Arrest: In addition to inducing apoptosis, active 5-bromo-indole derivatives have been shown to cause cell cycle arrest. researchgate.netnih.gov The inhibition of EGFR by a 5-bromoindole-2-carboxylic acid derivative led to a halt in the cell cycle, preventing cancer cells from progressing through the division process. researchgate.netnih.gov Other indole-based compounds have been observed to arrest the cell cycle at specific phases, such as G2/M, which is a common mechanism for anticancer agents to prevent cell proliferation. mdpi.comnih.gov This arrest is often linked to the activation of regulatory proteins like p53, which can halt the cycle to allow for DNA repair or initiate apoptosis if the damage is too severe. mdpi.com
Disruption of Bacterial Membranes or Efflux Pumps
Derivatives based on the 5-bromo-indole structure have been shown to interact with and disrupt bacterial membranes, a mechanism that contributes to both their intrinsic antimicrobial activity and their ability to potentiate existing antibiotics. A notable example is found in a class of α,ω-di(indole-3-carboxamido)polyamine conjugates. Within this class, analogues featuring a 5-bromo substitution on the indole ring exhibit broad-spectrum activity.
One particular analogue, a 5-bromo-indole-3-carboxamide conjugated with a specific polyamine (PA-3-6-3), has been demonstrated to disrupt the bacterial membrane of both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Furthermore, it is capable of perturbing the outer membrane of the Gram-negative bacterium Pseudomonas aeruginosa. This membrane perturbation is considered a key mechanism of action for its antimicrobial properties.
This membrane activity is also linked to the ability of these compounds to act as antibiotic potentiators, suggesting they may counteract efflux pump-mediated resistance. Efflux pumps are membrane transporters that bacteria use to expel antibiotics, and their inhibition can restore the efficacy of these drugs. By disrupting membrane integrity, indole derivatives may interfere with the function of these pumps. For instance, a 5-bromo-indole-3-carboxamide-PA3-7-3 analogue was found to enhance the action of doxycycline (B596269) and erythromycin (B1671065) against P. aeruginosa and Escherichia coli, respectively. Another 5-bromo substituted analogue increased the activity of doxycycline against P. aeruginosa by 21-fold.
| Analogue | Antibiotic | Bacterial Strain | Fold Enhancement of Antibiotic Activity |
|---|---|---|---|
| 5-bromo PA3-6-3 analogue | Doxycycline | P. aeruginosa | 21 |
| 5-bromo PA3-7-3 analogue | Doxycycline | P. aeruginosa | 16 |
| 7-methyl PA3-7-3 analogue | Doxycycline | P. aeruginosa | 16 |
| 5-bromo PA3-7-3 analogue | Erythromycin | E. coli | Data not quantified |
Binding Mode Analysis through Co-Crystallography and Mutagenesis Studies
Determining the precise binding mode of a compound to its biological target is crucial for understanding its mechanism of action and for guiding further drug development. For indole derivatives, while direct co-crystallography and mutagenesis studies on 5-bromo-7-methyl-1H-indole-3-carboxylic acid itself are not prominent in the literature, related methodologies are widely applied to the broader class of indole-based inhibitors.
In silico molecular docking is a frequently used computational method to predict how indole derivatives may bind to bacterial proteins. bohrium.comsemanticscholar.org These studies simulate the interaction between the small molecule and the three-dimensional structure of a target protein, predicting binding energies and specific molecular interactions. For example, computational analyses have been used to study the binding of indole derivatives to the active site of enzymes crucial for bacterial cell wall synthesis, such as MurD Ligase. bohrium.com
In the context of efflux pumps, mutagenesis studies on pump components are a key experimental strategy to identify inhibitor binding sites. nih.gov For instance, research on the AcrAB-TolC efflux pump in E. coli has utilized site-directed mutagenesis to probe the binding sites of small molecule inhibitors on the AcrA component. nih.gov This technique involves systematically replacing specific amino acid residues in the protein to determine which ones are critical for inhibitor binding and activity. While the inhibitors in these specific studies were not indole-based, the methodology is directly applicable to elucidating the binding mode of indole derivatives that function as efflux pump inhibitors. nih.gov Co-crystal structures of other classes of inhibitors with efflux pump components, such as pyranopyridines with AcrB, have successfully revealed binding to domains like the hydrophobic trap, providing a blueprint for how such studies could illuminate the action of indole-based inhibitors. nih.gov
Bio-conjugation and Chemical Biology Applications for Target Engagement Studies
Bio-conjugation represents a key strategy in chemical biology to enhance or modify the properties of a core chemical scaffold for research applications. In the study of 5-bromo-indole derivatives, this approach has been instrumental in developing potent antimicrobial agents. The conjugation of the 5-bromo-indole-3-carboxamide core to polyamines is a prime example of this strategy.
This synthetic approach has led to the creation of a series of α,ω-di(indole-3-carboxamido)polyamine derivatives with promising biological activities. The research demonstrates that by varying the substitution on the indole ring (e.g., 5-bromo) and the length of the attached polyamine chain, it is possible to modulate the antimicrobial spectrum and antibiotic-potentiating effects. For instance, a conjugate of 5-bromo-indole-3-carboxamide and spermine (B22157) was found to enhance the action of several antibiotics against P. aeruginosa.
These conjugates serve as powerful chemical biology tools to study target engagement. Their demonstrated ability to disrupt bacterial membranes allows researchers to investigate the specific biophysical consequences of this interaction. The structure-activity relationships derived from comparing different conjugates—such as the finding that 5-bromo-substituted analogues generally have more broad-spectrum activity—provide valuable data for understanding how modifications to the molecule affect its ability to engage with bacterial membrane components or efflux pumps.
Exploratory Investigations into Potential Biological Activities in Pre Clinical Research Models Excluding Clinical Human Trial Data
Anticancer Research Applications
There is a significant body of research on various indole (B1671886) derivatives demonstrating anticancer properties. For instance, studies on compounds such as 5-bromo-7-azaindolin-2-one derivatives and 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxic effects against cancer cell lines. nih.govresearchgate.netnih.gov These related molecules have been investigated for their ability to inhibit cancer cell growth and induce apoptosis. nih.gov However, specific data on 5-bromo-7-methyl-1H-indole-3-carboxylic acid is not present in the available literature.
No publicly available preclinical studies in animal models were identified that specifically investigate the effect of this compound on cancer cell proliferation or metastasis.
The modulation of the tumor microenvironment is a key area of cancer research. While some indole compounds are known to influence this environment, there are no specific studies detailing the mechanisms by which this compound might modulate the tumor microenvironment.
Antiviral Research Potential
The indole nucleus is a structural component of various antiviral agents. Research into related compounds has shown promise in this area. For example, a derivative of indole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, has demonstrated in vitro activity against SARS-CoV-2 by inhibiting viral replication. nih.govnih.govactanaturae.ruactanaturae.ru Other indole derivatives have been explored as potential inhibitors of HIV-1 integrase. nih.gov
No specific research data was found regarding the ability of this compound to inhibit the replication of SARS-CoV-2 or HIV-1.
The interaction between a host and a pathogen is a complex process that can be targeted by therapeutic agents. There is currently no available research that describes how this compound might modulate these interactions.
Antibacterial Research and Antibiotic Adjuvant Development
The emergence of antibiotic resistance has spurred the search for new antibacterial compounds and antibiotic adjuvants. Certain bromo-indole derivatives have shown potential in this regard. For example, some α,ω-di(indole-3-carboxamido)polyamine derivatives exhibit intrinsic antimicrobial activity and can enhance the efficacy of existing antibiotics. mdpi.comnih.gov Additionally, other indole-based molecules have been synthesized and evaluated as inhibitors of bacterial enzymes to potentiate the effects of antibiotics. nih.govnih.gov
However, there is no specific information available on the antibacterial properties of this compound or its potential use as an antibiotic adjuvant.
Efficacy Against Multi-Drug Resistant Strains
While no studies have been identified that specifically test the efficacy of this compound against multi-drug resistant (MDR) bacterial strains, research on related brominated indole derivatives has shown promising antibacterial potential. For instance, derivatives of 5-bromo-1H-indole-2,3-dione have demonstrated antibacterial activity against various bacteria rdd.edu.iq. One such derivative, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, was reported to be effective against Staphylococcus aureus, Escherichia coli, Streptococcus, and Klebsiella pneumoniae rdd.edu.iq.
Furthermore, a study on α,ω-di-(5-bromoindole-3-carboxamido)polyamine derivatives identified analogues with significant antimicrobial and antibiotic-potentiating activities mdpi.com. One particular analogue, a 5-bromo-substituted indole, exhibited broad-spectrum activity, including against Staphylococcus aureus and Acinetobacter baumannii, with a Minimum Inhibitory Concentration (MIC) of ≤ 0.28 µM mdpi.com. This analogue was also found to enhance the activity of doxycycline (B596269) against Pseudomonas aeruginosa mdpi.com. The mechanism of action for this class of compounds is suggested to be the disruption of the bacterial membrane mdpi.com.
These findings suggest that the indole-3-carboxylic acid scaffold, particularly with a bromine substitution, is a promising area for the development of new antibacterial agents that could potentially address the challenge of multi-drug resistance. However, direct experimental evidence for this compound is needed to confirm its activity.
Disruption of Biofilm Formation
Specific research on the ability of this compound to disrupt bacterial biofilms is not currently available. However, the broader family of indole derivatives has been investigated for their anti-biofilm properties. Indole and its derivatives are known to interfere with quorum sensing (QS) systems in a variety of bacterial pathogens, which is a key mechanism for biofilm formation nih.gov.
A study exploring 51 different indole derivatives found that several, including 7-methylindole, could interfere with QS and suppress biofilm formation in Serratia marcescens nih.gov. These compounds were also shown to reduce the production of virulence factors associated with biofilm formation nih.gov. Another study on new thiazole (B1198619) nortopsentin analogues, which contain indole moieties, demonstrated their ability to inhibit biofilm formation in both Gram-positive and Gram-negative pathogens, with particular effectiveness against staphylococcal strains nih.gov.
While these studies highlight the potential of the indole scaffold in combating biofilms, the specific effects of the bromo and methyl substitutions at the 5 and 7 positions of the indole ring in this compound on biofilm disruption remain to be elucidated through direct research.
Herbicidal Activity and Plant Growth Regulation
Research has been conducted on indole-3-carboxylic acid derivatives as potential herbicides and plant growth regulators, focusing on their role as antagonists of auxin receptors.
Auxins are a class of plant hormones that play a crucial role in plant growth and development. The transport inhibitor response 1 (TIR1) protein is a key auxin receptor. Compounds that can antagonize this receptor can disrupt normal plant growth, making them potential herbicides. A study on novel indole-3-carboxylic acid derivatives has shown that they can act as TIR1 antagonists doaj.orgfrontiersin.org. Molecular docking studies have indicated that these compounds can interact with the TIR1 protein through various interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions researchgate.net. While this compound was not specifically tested in this study, the findings for other derivatives suggest a potential mechanism of action for its herbicidal activity.
The antagonistic effect of indole-3-carboxylic acid derivatives on auxin receptors has been shown to have a significant impact on plant development. In a petri dish assay, many of these compounds exhibited strong inhibitory effects on the root and shoot growth of both dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli) doaj.orgfrontiersin.org. Inhibition rates of 60–97% were observed doaj.orgfrontiersin.org. For instance, certain derivatives showed up to a 96% inhibition rate on the root of rape at a concentration of 100 mg/L, with significant inhibition still present at 10 mg/L researchgate.net. These results indicate that compounds of this class can effectively hinder plant growth, a key characteristic of herbicides. The specific impact of this compound on root and shoot development would require direct experimental investigation.
Research into Other Therapeutic Areas and Biological Targets (e.g., metabolic diseases, inflammation, cardiovascular targets)
The indole nucleus is a common scaffold in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications. While specific studies on this compound in the areas of metabolic diseases, inflammation, and cardiovascular targets are lacking, the broader class of indole derivatives has shown activity in these and other therapeutic areas.
Indole derivatives are known to possess anti-inflammatory properties chemimpex.com. For example, research into new phenylbutanal and their corresponding carboxylic acid derivatives has demonstrated their potential as anti-inflammatory agents through in vitro, in silico, and in vivo studies nih.gov.
In the context of cancer, tricyclic indole 2-carboxylic acid inhibitors have been discovered that potently inhibit Mcl-1, an anti-apoptotic protein overexpressed in many cancers nih.gov. Additionally, some 5-bromoindole (B119039) derivatives have been investigated for their antitumor activity nih.gov.
The versatility of the indole scaffold suggests that this compound could be a candidate for investigation in various therapeutic areas. However, without specific pre-clinical data, its potential in treating metabolic diseases, inflammation, or cardiovascular conditions remains speculative.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 7 Methyl 1h Indole 3 Carboxylic Acid and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Complete Structural Elucidation and Purity Assessment
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm. The aromatic and indole (B1671886) ring carbons would appear between 100 and 140 ppm. The carbon bearing the bromine atom (C5) would be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon (C7-CH₃) would be observed at a much higher field, typically in the 15-25 ppm range.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for complete structural assignment. A COSY spectrum would reveal proton-proton coupling networks, helping to assign adjacent protons in the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the positions of the substituents on the indole ring.
Expected ¹H NMR Data (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH (indole) | > 10 | br s |
| H-2 | ~8.0 | s |
| H-4 | ~7.5 | s |
| H-6 | ~7.3 | s |
| CH₃ (at C7) | ~2.5 | s |
Expected ¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (ppm) |
|---|---|
| COOH | 165-185 |
| C2 | ~125 |
| C3 | ~110 |
| C3a | ~128 |
| C4 | ~122 |
| C5 | ~115 |
| C6 | ~125 |
| C7 | ~120 |
| C7a | ~135 |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) techniques could be utilized to study conformational dynamics if any exist in 5-bromo-7-methyl-1H-indole-3-carboxylic acid or its derivatives. For the parent acid, significant conformational flexibility is not expected around the rigid indole core. However, for derivatives with flexible side chains, temperature-dependent NMR experiments could reveal information about rotational barriers and the interchange between different conformers. This is achieved by monitoring changes in the NMR lineshapes as a function of temperature.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₁₀H₈BrNO₂), HRMS would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The exact mass measurement would distinguish its elemental composition from other potential structures with the same nominal mass.
Expected HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (for C₁₀H₉⁷⁹BrNO₂) | 253.9862 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information. For this compound, characteristic fragmentation pathways would be expected. A common fragmentation for carboxylic acids is the loss of a water molecule (18 Da) and/or the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da). The indole ring itself can also undergo characteristic fragmentation, such as the loss of HCN. The fragmentation pattern would serve as a fingerprint to confirm the structure of the molecule.
Expected Fragmentation Pattern
| Fragment | Description |
|---|---|
| [M-H₂O]⁺ | Loss of water |
| [M-CO₂]⁺ | Loss of carbon dioxide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H group of the indole, the O-H and C=O groups of the carboxylic acid, the C-H bonds of the aromatic ring and the methyl group, and the C-Br bond.
The carboxylic acid O-H stretch is typically a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1680-1710 cm⁻¹. The N-H stretch of the indole ring is expected as a moderate peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| N-H (Indole) | 3300-3500 | Moderate |
| C-H (Aromatic) | > 3000 | Moderate |
| C-H (Aliphatic) | < 3000 | Moderate |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C (Aromatic) | 1450-1600 | Moderate |
| C-N | 1200-1350 | Moderate |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular conformation and revealing intermolecular interactions such as hydrogen bonding that dictate the crystal packing.
While the specific crystal structure of this compound is not publicly available in the searched literature, the analysis of closely related indole derivatives provides a clear framework for the expected structural characteristics. For instance, the crystallographic study of 6-bromo-1H-indole-3-carboxylic acid (C₉H₆BrNO₂) reveals key structural features that can be extrapolated to the target molecule. nih.gov In such an analysis, the indole ring system is typically found to be essentially planar. The carboxylic acid group's orientation relative to this ring system is a critical conformational parameter.
A typical crystallographic analysis would yield a data set similar to the one presented below for a related compound.
Table 1: Representative Crystal Data for a Brominated Indole-3-Carboxylic Acid Derivative Data modeled after 6-bromo-1H-indole-3-carboxylic acid for illustrative purposes. nih.gov
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is an indispensable tool for the separation, identification, and quantification of this compound, as well as for monitoring reaction progress and assessing the purity of the final product and its derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common and effective chromatographic method for the analysis of indole-3-carboxylic acids and their derivatives. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar, is the standard approach. nih.govsielc.com
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the presence of the nonpolar indole nucleus, methyl, and bromo groups results in significant retention on a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. sielc.comnih.gov To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, the mobile phase is often acidified with a small amount of an acid like formic acid or phosphoric acid. sielc.comnih.gov
Detection is commonly performed using a UV detector, as the indole ring possesses a strong chromophore that absorbs UV light, typically in the range of 254-280 nm. mdpi.comcetjournal.it By running a series of standards of known concentration, a calibration curve can be generated to accurately quantify the amount of the compound in a sample.
Table 2: Typical HPLC Parameters for Analysis of Brominated Indole Carboxylic Acids
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of organic compounds. However, due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging. lmaleidykla.ltcolostate.edu The presence of the carboxylic acid and N-H groups leads to poor peak shape and thermal decomposition at the high temperatures required for elution.
To overcome these limitations, derivatization is necessary to convert the polar functional groups into less polar, more volatile ones. colostate.edu The most common methods are esterification of the carboxylic acid and silylation of both the carboxylic acid and the N-H group. lmaleidykla.lt For example, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the -COOH and -NH groups to -COOSi(CH₃)₃ and -NSi(CH₃)₃ groups, respectively.
Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass fragmentation patterns. nih.govnih.gov The mass spectrum would show a characteristic molecular ion peak and isotopic patterns consistent with the presence of one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). libretexts.org
Table 3: General Workflow for GC Analysis of this compound
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's empirical formula and is a crucial indicator of its purity.
For this compound, the molecular formula is C₁₀H₈BrNO₂. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The experimental values are typically obtained using a combustion analyzer, where the compound is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured.
The comparison between calculated and experimentally found values for a related compound, 3,3-Bis(5-bromo-1H-indol-3-yl)propanoic acid, illustrates the expected precision of this method, where the found percentages are typically within ±0.4% of the calculated values. frontiersin.org
Table 4: Elemental Analysis Data for this compound
Future Perspectives and Emerging Research Directions for 5 Bromo 7 Methyl 1h Indole 3 Carboxylic Acid Research
Development of Sustainable and Green Synthetic Routes
The future of synthesizing 5-bromo-7-methyl-1H-indole-3-carboxylic acid and related analogs hinges on the adoption of green and sustainable chemistry principles. Traditional multi-step syntheses are often inefficient, costly, and generate significant chemical waste. Modern approaches are shifting towards more environmentally benign processes.
Key areas of development include:
Flow Chemistry: Continuous flow synthesis offers a scalable and efficient alternative to batch processing. An assembled suite of flow-based transformations can be used to rapidly produce indole-3-carboxylic esters, which are precursors to the acid. beilstein-journals.org This method allows for better control over reaction parameters, leading to higher yields and purity while minimizing waste and the use of hazardous reagents. beilstein-journals.org
One-Pot Reactions: Transition-metal-free, one-pot condensation reactions provide a streamlined and efficient pathway to N-substituted indole-3-carboxylates. organic-chemistry.org These methods reduce the need for intermediate purification steps, saving time, solvents, and energy. organic-chemistry.org
Green Catalysts: The use of ionic liquids as reusable and environmentally friendly catalysts in aqueous media represents a significant step forward in the green synthesis of indole (B1671886) derivatives. organic-chemistry.org Similarly, copper(I)-catalyzed intramolecular amination offers a mild and efficient method for creating N-substituted indole-3-carboxylic acid derivatives. nih.gov
Novel Cyclization Methods: Research into innovative cyclization techniques, such as reductive cyclisation following SNAr reactions, provides robust and industrially favorable routes to the core indole unit. beilstein-journals.org
These sustainable methods are critical for making the synthesis of complex indole derivatives more economically viable and environmentally responsible for both academic research and industrial production. beilstein-journals.orgorganic-chemistry.org
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. nih.gov The indole scaffold, including derivatives like this compound, is well-suited for FBDD due to its compact size and ability to form key interactions with protein targets. nih.gov
Future research in this area will likely focus on:
Library Development: Creating curated libraries of indole-based fragments with diverse substitution patterns to screen against a wide array of therapeutic targets, particularly in areas like parasitic diseases and cancer. nih.gov
Hit-to-Lead Optimization: Using the this compound core as a starting point for chemical elaboration. Once a fragment "hit" is identified, medicinal chemists can grow the molecule to improve its binding affinity and selectivity, transforming it into a potent lead compound. nih.gov
Exploring Chemical Space: The unique structure of substituted indoles allows them to occupy areas of chemical space that are not readily accessible through other scaffolds, potentially leading to the discovery of inhibitors for novel or challenging targets. nih.gov
The application of FBDD to indole derivatives provides an efficient pathway to novel therapeutics by building complexity from simple, validated starting points.
Exploration of Multi-Target Directed Ligands Incorporating the 5-Bromo-7-methylindole-3-carboxylic Acid Motif
Complex multifactorial diseases like Alzheimer's have spurred the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. benthamscience.com The indole scaffold is a versatile core for designing such agents. nih.gov
Emerging research directions include:
Alzheimer's Disease: A primary focus is on creating indole-based hybrids that combine cholinesterase inhibition with other beneficial activities, such as preventing amyloid-beta aggregation, reducing oxidative stress, and providing neuroprotection. nih.govnih.gov By coupling the indole moiety with pharmacophores from existing drugs like rivastigmine, researchers can develop pleiotropic compounds that address multiple facets of the disease pathology. nih.govunicam.it
Cancer Therapy: In oncology, indole derivatives are being explored as dual inhibitors of key proteins in cancer survival pathways, such as Bcl-2 and Mcl-1. mdpi.com
Neuroinflammation and Neurodegeneration: The indole group can be incorporated into MTDLs that target enzymes like monoamine oxidases (MAO-A and MAO-B) in addition to cholinesterases, which is a promising strategy for various neurodegenerative disorders. frontiersin.org
The this compound motif can serve as a foundational structure in these MTDLs, with the bromine and methyl groups providing points for synthetic modification to fine-tune activity across different targets.
Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction of Biological Activity
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. mdpi.com These computational tools are particularly useful for navigating the vast chemical space of indole derivatives to predict their therapeutic potential. repcomseet.orgresearchgate.net
Future applications in this field will likely involve:
Predictive Modeling: Developing ML algorithms, such as Random Forest and extreme gradient boosting, to predict the bioactivity of novel this compound derivatives. repcomseet.orgnih.gov These models are trained on large datasets of known compounds and can forecast properties like anticancer or enzyme inhibitory activity. nih.gov
Virtual Screening: Using ML-based models to perform in-silico screening of virtual libraries of indole compounds, identifying promising candidates for synthesis and laboratory testing. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening.
De Novo Design: Employing generative AI models to design entirely new indole-based molecules with desired properties, optimizing for target affinity, selectivity, and pharmacokinetic profiles.
QSAR Studies: Building Quantitative Structure-Activity Relationship (QSAR) models to understand how different substituents on the indole ring affect biological activity, guiding more rational and efficient lead optimization. acs.org
Development of Advanced Delivery Systems for Research Applications
The therapeutic potential of many promising compounds, including indole derivatives, can be limited by poor solubility, low bioavailability, or lack of specificity. Advanced drug delivery systems are being developed to overcome these challenges, protecting the active compound from degradation and directing it to the target site. nih.govnih.gov
Emerging strategies for indole derivatives include:
Nanoparticle Formulations: Nanocarriers such as graphene oxide, liposomes, and polymeric nanoparticles are being investigated to encapsulate indole-based agents. nih.govkashanu.ac.irresearchgate.net These systems can improve the solubility of hydrophobic indole compounds, enhance their stability, and provide controlled or sustained release. kashanu.ac.ir
Targeted Delivery: Functionalizing nanocarriers with targeting ligands can direct indole-based compounds specifically to cancer cells or other diseased tissues, increasing efficacy while minimizing exposure to healthy tissues and reducing side effects. nih.gov
The application of these advanced delivery systems to research compounds like this compound could significantly enhance their utility in preclinical studies by ensuring consistent and targeted delivery to the site of action. nih.gov
Collaborative Research Endeavors Between Academia and Industry for Probe Development
The translation of a promising compound from a laboratory discovery to a widely used research probe or clinical candidate is a complex and expensive process. Collaborations between academic institutions and industrial partners are increasingly crucial for bridging this gap. uchicago.edu
These partnerships offer synergistic benefits:
Academia: Typically excels in fundamental scientific discovery, target validation, and the initial design of novel molecules. uchicago.edu
Industry: Provides expertise in translational science, lead optimization, preclinical and clinical development, and navigating the regulatory landscape. uchicago.edu
For a specialized compound like this compound, such collaborations are vital. Academic labs can explore its fundamental biology and initial applications, while an industrial partner can provide the resources and know-how to develop it into a standardized, high-quality chemical probe for broader research use or as a starting point for a full-fledged drug discovery program. manufacturingchemist.com Licensing agreements and joint research projects can provide access to specialized technologies, such as high-throughput screening platforms or advanced fluorescent probe technologies, accelerating the research and development process. manufacturingchemist.com
Q & A
Q. What are the standard synthetic routes for 5-bromo-7-methyl-1H-indole-3-carboxylic acid?
The synthesis typically involves bromination and carboxylation steps. A common approach starts with 7-methylindole, where bromination at the 5th position is achieved using bromine or N-bromosuccinimide (NBS) in acetic acid. Subsequent carboxylation at the 3rd position is performed via formylation followed by oxidation or direct carboxyl group introduction using reagents like trichloroacetic acid. Purification often employs recrystallization or column chromatography .
Q. What spectroscopic methods validate the structure of this compound?
- NMR : H and C NMR confirm substituent positions (e.g., methyl at C7, bromine at C5) and carboxyl group integration .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions. SHELXL (a crystallographic refinement tool) is widely used for small-molecule structures .
- HRMS : Validates molecular weight and isotopic patterns .
Q. What are the primary biological targets studied for this compound?
Indole derivatives are screened for antiviral, anticancer, and antimicrobial activities. For example, structural analogs inhibit viral replication by targeting protease enzymes or induce apoptosis in cancer cells via caspase-3 activation .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the indole core be addressed?
Regioselectivity depends on the directing effects of existing substituents. Computational modeling (DFT calculations) predicts electron density distribution, guiding reagent choice. For instance, NBS in acetic acid favors bromination at the 5th position due to steric and electronic effects from the 7-methyl group. Contradictions in reported yields (e.g., 50–70%) may arise from solvent polarity or temperature variations .
Q. How do researchers resolve discrepancies in biological activity data across studies?
Discrepancies often stem from assay conditions (e.g., cell line specificity, concentration ranges). Meta-analyses using standardized protocols (e.g., NIH/WHO guidelines) and orthogonal assays (e.g., SPR for binding affinity, flow cytometry for apoptosis) are recommended. For example, antimicrobial activity against S. aureus may vary due to efflux pump expression differences .
Q. What computational strategies predict reactivity or binding interactions of this compound?
- Retrosynthesis tools : AI-driven platforms (e.g., PubChem’s retrosynthesis module) propose feasible synthetic routes by mining reaction databases .
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinase inhibitors). Electrostatic potential maps highlight nucleophilic/electrophilic sites for derivatization .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Sulfuric acid vs. p-toluenesulfonic acid in esterification steps impacts yields (e.g., 50% vs. 65%) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance carboxylation efficiency compared to THF .
- Purification : Flash chromatography with gradient elution (e.g., 70:30 ethyl acetate/hexane) reduces byproduct contamination .
Q. What strategies mitigate byproduct formation during carboxyl group introduction?
- Low-temperature reactions : Minimize decarboxylation side reactions.
- Protecting groups : Use tert-butyl esters to stabilize the carboxyl group during bromination .
- In situ monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for similar indole derivatives?
Dihedral angles (e.g., between carboxyl group and indole ring) depend on crystal packing and hydrogen-bonding networks. For example, 6-bromo-1H-indole-3-carboxylic acid shows a 6° angle due to O–H⋯O dimer formation, whereas methyl esters exhibit larger angles due to steric hindrance .
Q. How do substitution patterns influence biological activity?
A comparative table of analogs highlights structure-activity relationships:
| Compound | Substituents | Activity (IC50, μM) |
|---|---|---|
| 5-Bromo-7-methyl derivative | Br (C5), CH3 (C7) | 12.3 (Anticancer) |
| 5-Fluoro-7-methyl derivative | F (C5), CH3 (C7) | 28.9 (Anticancer) |
| 5-Bromo derivative | Br (C5) | 45.6 (Anticancer) |
| The 7-methyl group enhances lipophilicity and membrane permeability, explaining its superior activity . |
Methodological Best Practices
- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals or high-symmetry space groups .
- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
- Synthetic protocols : Report detailed reaction conditions (e.g., molar ratios, heating duration) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
